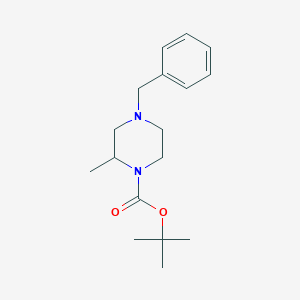

Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step processes starting from readily available reagents. For instance, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an analogous compound, includes steps like SN2 substitution, borohydride reduction, oxidation, and acylation, achieving a total yield of 80.2% (Chen Xin-zhi, 2011). Such methodologies highlight the complex nature of synthesizing tert-butyl piperazine derivatives and the efficiency of specific synthetic routes.

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods and crystallographic studies. For related compounds, X-ray crystallography and NMR spectroscopy are commonly used to confirm structures. For example, the molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was elucidated using these techniques, providing detailed insights into the arrangement of atoms and the spatial configuration of the molecule (C. Mamat, Anke Flemming, M. Köckerling, 2012).

Chemical Reactions and Properties

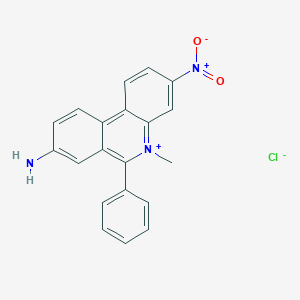

Chemical reactions involving tert-butyl piperazine derivatives can range from nucleophilic substitutions to redox reactions. The reactivity of these compounds often depends on the substituents attached to the piperazine ring. For example, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate showcases the use of amination reactions in modifying the piperazine nucleus (Liu Ya-hu, 2010).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of chemical compounds in various environments. While specific data on tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate is not provided, studies on similar compounds offer insights. The crystal and molecular structure studies, for instance, contribute to understanding the compound's stability and reactivity under different conditions.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemical entities, define the potential applications of a compound. The synthesis and characterization of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate highlight the compound's role as an intermediate in the synthesis of biologically active molecules (Dejia Kong et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds : Tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is an important intermediate in synthesizing biologically active benzimidazole compounds, which are crucial in medicinal chemistry (Liu Ya-hu, 2010).

Anticancer Drug Development : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is a key intermediate for small molecule anticancer drugs. Its efficient synthesis could benefit cancer therapeutics (Binliang Zhang et al., 2018).

Stereoselective Synthesis : The stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, enabling the production of specific isomers, has implications in the synthesis of complex organic molecules (V. Boev et al., 2015).

Chiral Auxiliary in Synthesis : 2-Oxoimidazolidine-4-carboxylate, as a chiral auxiliary, facilitates the stereospecific amination-induced kinetic resolution of tert-butyl (4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazol (H. Kubota et al., 1994).

Determining Configuration of Monosaccharides : Using derivatives of tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid allows for the determination of the absolute configuration and optical purity of monosaccharides (Y. Nishida et al., 1991).

Polyamide Synthesis : Ortho-linked polyamides derived from 4-tert-butylcatechol show high thermal stability, suitable for producing transparent, flexible, and tough films with high glass transition temperatures (S. Hsiao et al., 2000).

Bone Fracture Healing : Metabolites derived from the tert-butyl group have been implicated in bone fracture healing, showing the biochemical significance of these compounds (C. Prakash et al., 2008).

Asymmetric Synthesis : Tert-butyl methyl (E,E)-octa-2,6-diendioate is used in novel strategies for the asymmetric synthesis of functionally diversified compounds, highlighting its versatility in organic synthesis (N. Garrido et al., 2004).

Pain Management : Compounds containing 2-aminopyrimidine and tert-butyl groups have shown potential in anti-inflammatory and pain-relieving properties, useful in pain management (R. Altenbach et al., 2008).

Propiedades

IUPAC Name |

tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-14-12-18(13-15-8-6-5-7-9-15)10-11-19(14)16(20)21-17(2,3)4/h5-9,14H,10-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDZNQZBTLCTDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568014 | |

| Record name | tert-Butyl 4-benzyl-2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate | |

CAS RN |

120737-77-1 | |

| Record name | tert-Butyl 4-benzyl-2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)

![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)

![Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI)](/img/structure/B39947.png)